3-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one
Description
The compound 3-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one (CAS: 1251574-72-7) is a heterocyclic hybrid molecule combining three pharmacologically significant motifs:
- A coumarin-2-one core, known for its fluorescent properties and biological relevance in anticoagulant and anti-inflammatory agents.
- A 1,2,4-oxadiazole ring substituted at the 3-position with a pyridin-4-yl group, contributing to π-π stacking interactions and metabolic stability.
Its molecular formula is C₂₀H₁₄N₄O₄ (MW: 374.35 g/mol), with a SMILES string highlighting the azetidine-oxadiazole-pyridine linkage: O=C(c1cc2ccccc2oc1=O)N1CC(C1)c1onc(n1)c1ccncc1 . The compound is commercially available for research purposes, though its pharmacological profile remains underexplored .
Properties
IUPAC Name |
3-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c25-19(15-9-13-3-1-2-4-16(13)27-20(15)26)24-10-14(11-24)18-22-17(23-28-18)12-5-7-21-8-6-12/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCHGVBVMKMTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC(=NO4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with metabotropic glutamate receptor 2 (mglu2) and phosphodiesterase 7 (pde7). These receptors play crucial roles in various neurological and cognitive functions.
Biochemical Pathways
Mglu2 and pde7 are known to be involved in several important biochemical pathways, including the glutamate signaling pathway and cyclic nucleotide signaling pathway.
Biological Activity
The compound 3-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one represents a novel class of bioactive molecules that exhibit significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and highlighting its therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure consisting of:
- Azetidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological properties.
- Pyridin-4-yl group : Enhances the molecule's interaction with biological targets.
- 1,2,4-Oxadiazol moiety : Known for its diverse pharmacological activities.
- Coumarin derivative : Imparts antioxidant and anti-inflammatory properties.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of compounds similar to the target molecule. For instance, derivatives containing the oxadiazol and pyridine rings have shown promising results against various pathogens, including Mycobacterium tuberculosis. The activity is often quantified in terms of Minimum Inhibitory Concentration (MIC), with some derivatives exhibiting MIC values as low as 1.35 μM against tuberculosis strains .
Antioxidant Properties
The coumarin structure is well-documented for its antioxidant capabilities. Research indicates that derivatives with similar scaffolds can effectively scavenge free radicals and inhibit lipid peroxidation. For example, coumarin derivatives have been shown to achieve over 90% inhibition in lipid peroxidation assays . This suggests that the target compound may also possess significant antioxidant activity.
Anti-inflammatory Effects
Compounds featuring the oxadiazol and coumarin structures have been investigated for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases . This could position the target compound as a potential therapeutic agent in treating inflammatory conditions.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing coumarin derivatives reported that compounds with an oxadiazol moiety exhibited enhanced biological activity compared to their non-modified counterparts. The synthesized compounds were tested for their ability to inhibit microbial growth and showed significant activity against Gram-positive bacteria .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the azetidine ring significantly influence the biological activity of the compounds. Variants of the target compound were synthesized and tested, leading to the identification of optimal substituents that enhance both antimicrobial and cytotoxic activities .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogues with Coumarin Moieties
Key Findings :
- The pyridine substitution position (4- vs. 2-) influences electronic properties. The 4-pyridinyl group in the target may enhance solubility and receptor binding compared to 2-pyridinyl analogues .
Oxadiazole-Containing Heterocycles
Key Findings :
- The bicyclic system in S253-1028 highlights how ring strain and bulkiness (vs. the target’s azetidine) may affect membrane permeability .
Pharmacophoric and Physicochemical Properties
Table 1: Comparative Physicochemical Data
Insights :
- Higher hydrogen-bond acceptors in the target vs. simpler coumarin-oxadiazoles () may improve solubility but require balancing with lipophilicity for bioavailability.
Q & A
Q. Q1. What are the recommended synthetic strategies for preparing 3-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one?
Methodological Answer:
- Step 1 : Construct the 1,2,4-oxadiazole ring via cyclization of amidoximes with activated carbonyl derivatives. For example, react 4-pyridylamidoxime with a carboxylic acid derivative under microwave-assisted conditions to improve yield and regioselectivity .
- Step 2 : Functionalize the azetidine ring by coupling the oxadiazole moiety to azetidine-1-carbonyl using peptide coupling reagents (e.g., HATU or EDCI) in anhydrous DMF .
- Step 3 : Attach the chromen-2-one fragment via nucleophilic acyl substitution, ensuring anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC or HPLC .
Q. Q2. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Purity Analysis : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with synthetic intermediates .
- Structural Confirmation :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and isotopic distribution .
- NMR Spectroscopy : Assign peaks using , , and 2D experiments (COSY, HSQC) to verify azetidine, oxadiazole, and chromenone moieties .
- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
Q. Q3. What preliminary biological assays are suitable for evaluating this compound?
Methodological Answer:
- In Vitro Screening :
- Kinase Inhibition : Test against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. Q4. How can researchers optimize synthetic yields of the 1,2,4-oxadiazole-azetidine intermediate?
Methodological Answer:
- Catalytic Optimization : Screen heterogeneous catalysts (e.g., FeO@SiO/InO) to enhance cyclization efficiency. Compare yields under conventional vs. microwave heating .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ionic liquids for improved solubility of intermediates.
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
Q. Q5. How to resolve contradictions in X-ray crystallographic data for the azetidine-carbonyl linkage?
Methodological Answer:
Q. Q6. What mechanistic insights explain the compound’s fluorescence properties?
Methodological Answer:
- Photophysical Studies :
- Measure fluorescence quantum yield using an integrating sphere and compare with structurally analogous chromenones .
- Perform time-resolved fluorescence spectroscopy to assess excited-state lifetimes and energy transfer pathways .
- Computational Modeling :
- Use TD-DFT (B3LYP/6-31G*) to predict absorption/emission spectra and identify charge-transfer transitions involving the oxadiazole-pyridyl system .
Q. Q7. How to address batch-to-batch variability in biological activity data?
Methodological Answer:
- Quality Control :
- Standardize synthetic protocols (e.g., reaction time, temperature) and validate purity via -NMR integration of key protons .
- Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may interfere with assays .
- Statistical Analysis : Apply ANOVA to compare IC values across batches. If variability persists, investigate solvent residue effects (e.g., DMF) via -NMR .
Q. Q8. What strategies mitigate degradation of the compound during long-term stability studies?
Methodological Answer:
- Storage Conditions :
- Store lyophilized samples under argon at -80°C to prevent hydrolysis of the azetidine-carbonyl bond .
- For solution-phase studies, use deuterated solvents (e.g., DMSO-d) and monitor degradation via -NMR over 30 days .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous formulations to inhibit radical-mediated degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
